Lambrolizumab -

Lambrolizumab

Catalog Number: EVT-13521678
CAS Number:
Molecular Formula: C85H170N4OS
Molecular Weight: 1296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lambrolizumab, also known as Pembrolizumab and designated as MK-3475, is an investigational monoclonal antibody developed by Merck & Co. It targets the programmed death receptor 1 (PD-1), a critical immune checkpoint that regulates T-cell activation and immune response. Lambrolizumab has gained attention for its potential in cancer immunotherapy, particularly for treating advanced melanoma and other malignancies.

Source

Lambrolizumab is derived from a humanized mouse monoclonal antibody framework. The variable regions are grafted from a mouse anti-human PD-1 antibody into a human immunoglobulin G4 (IgG4) isotype, which enhances its specificity and reduces immunogenicity in humans. It is produced using recombinant DNA technology in Chinese hamster ovary cells.

Classification

Lambrolizumab is classified as an antineoplastic agent, specifically an immune checkpoint inhibitor. It falls under the category of monoclonal antibodies used in cancer therapy to enhance the immune system's ability to fight tumors.

Synthesis Analysis

Methods

The synthesis of lambrolizumab involves several key steps:

  1. Gene Cloning: The genes encoding the variable regions of the mouse anti-PD-1 antibody are cloned into a vector suitable for expression in mammalian cells.
  2. Cell Culture: The engineered vector is transfected into Chinese hamster ovary cells, which are cultured under controlled conditions to promote antibody production.
  3. Protein Expression: The cells express the antibody, which is then harvested from the culture medium.
  4. Purification: The antibody is purified using affinity chromatography techniques to isolate lambrolizumab from other proteins and impurities.

Technical Details

The production process requires strict adherence to Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product. Quality control measures are implemented at each stage to verify the identity, purity, potency, and stability of the monoclonal antibody.

Molecular Structure Analysis

Structure

Lambrolizumab has a complex molecular structure characterized by:

  • Molecular Formula: C6534H10004N1716O2036S46
  • Molecular Weight: Approximately 146,648.64 g/mol
  • Structure: It consists of two heavy chains and two light chains linked by disulfide bonds, forming a Y-shaped molecule typical of IgG antibodies.

Data

The structural integrity of lambrolizumab is crucial for its binding affinity to PD-1. The specific amino acid sequences in the variable regions determine its interaction with PD-L1 and PD-L2 ligands.

Chemical Reactions Analysis

Reactions

Lambrolizumab primarily functions through its interaction with PD-1 on T-cells. The binding inhibits the normal PD-1 signaling pathway that downregulates T-cell activity. This blockade enhances T-cell proliferation and cytokine production against tumor cells.

Technical Details

The reaction mechanism can be summarized as follows:

  1. Binding: Lambrolizumab binds to PD-1 with high affinity.
  2. Inhibition: This prevents PD-L1 and PD-L2 from interacting with PD-1, thus inhibiting their immunosuppressive effects.
  3. Immune Activation: The result is an enhanced immune response against cancer cells.
Mechanism of Action

Lambrolizumab's mechanism of action involves:

  • Targeting PD-1: By binding to this receptor, lambrolizumab disrupts its interaction with ligands PD-L1 and PD-L2.
  • Enhancing Immune Response: This action leads to increased T-cell activation and proliferation, allowing the immune system to better recognize and attack tumor cells.

Process Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear to slightly opalescent solution
  • Solubility: Soluble in water; stability at room temperature
  • Storage Conditions: Should be stored at 2°C to 8°C (36°F to 46°F) and protected from light.

Chemical Properties

  • pH Range: Typically between 6.0 and 7.0
  • Stability: Stable for up to 24 months under recommended storage conditions.
Applications

Lambrolizumab has significant applications in oncology:

  • Cancer Treatment: Primarily used for advanced melanoma; also investigated for non-small cell lung cancer, head and neck cancers, Hodgkin lymphoma, gastric cancer, cervical cancer, and certain breast cancers.
  • Clinical Trials: Ongoing research continues to explore its efficacy across various tumor types and combinations with other therapies.
Molecular Mechanisms of PD-1/PD-L1 Pathway Modulation

Structural Basis of PD-1 Receptor Binding Dynamics

The programmed death 1 (PD-1) receptor is a transmembrane protein central to immune checkpoint regulation, belonging to the CD28 immunoglobulin superfamily. Its extracellular domain features a characteristic immunoglobulin variable-type (IgV) fold comprising nine beta-strands (A, B, C, C', C", D, E, F, G) arranged in two antiparallel beta-sheets. This topology creates the ligand-binding interface critical for interactions with both its natural ligands (PD-L1 and PD-L2) and therapeutic antibodies like lambrolizumab (pembrolizumab). The binding surface encompasses the front beta-sheet face, primarily involving the highly flexible CC' loop, FG loop, and N-terminal loop regions [5] [10].

Structural analyses reveal that PD-1 engages PD-L1 through a diverse interaction network. The CC' loop of PD-1 inserts into a hydrophobic groove on PD-L1, while the PD-1 FG loop forms hydrogen bonds with PD-L1's C' strand. The N-loop of PD-1 (residues 27-30) contributes significantly to PD-L1 binding through hydrophobic interactions and hydrogen bonding. These interactions collectively bury approximately 1,970 Ų of solvent-accessible surface area [10]. This extensive interface explains the high affinity (Kd ≈ 8.2 μM) of the PD-1/PD-L1 interaction under physiological conditions. Therapeutic antibodies targeting PD-1 must therefore either directly compete with this extensive interface or induce conformational changes that disrupt it [5].

Table 1: Key Structural Elements of PD-1 Involved in Ligand and Therapeutic Antibody Binding

Structural DomainResidue RangeFunctional RoleBinding Partners
N-loop27-30Hydrophobic interactions; hydrogen bondingPD-L1, pembrolizumab, nivolumab
CC' loop60-72Inserts into PD-L1 hydrophobic pocket; high flexibilityPD-L1, cemiplimab
C'D loop85-90Contributes to binding interface stabilityPD-L1, camrelizumab
FG loop110-125Hydrogen bond network; central binding regionPD-L1, all anti-PD-1 antibodies
BC loop40-45Peripheral interaction siteNivolumab, toripalimab

Biophysical Interactions Between Lambrolizumab and PD-1 Epitopes

Lambrolizumab (pembrolizumab) engages PD-1 with exceptional specificity through a complex paratope-epitope interface that directly overlaps with the PD-L1 binding site. X-ray crystallography studies of the pembrolizumab Fab/PD-1 complex reveal that the antibody employs a predominantly heavy chain-driven binding strategy, with all three heavy chain complementarity-determining regions (HCDR1, HCDR2, HCDR3) and two light chain CDRs (LCDR1, LCDR3) participating in PD-1 engagement. This binding buries ~2,040 Ų of solvent-accessible surface area—slightly larger than the natural PD-L1/PD-1 interface [10].

The binding interface features highly specific molecular interactions:

  • Pembrolizumab HCDR3 forms hydrogen bonds with PD-1's FG loop (Tyr123 backbone carbonyl)
  • PD-1 Asn66 engages LCDR1 through hydrogen bonding
  • Hydrophobic contacts between PD-1's Pro89 and the antibody's HCDR2 tyrosine residue
  • Salt bridge formation between PD-1 Arg86 and pembrolizumab Asp33 (HCDR1)

Notably, pembrolizumab binding induces a conformational shift in PD-1's FG loop compared to its unbound state. This allosteric change directly disrupts the PD-L1 binding surface. The antibody achieves remarkable affinity (Kd = 29 pM)—approximately 280,000-fold tighter than PD-L1 binding—through these optimized interactions and extensive surface complementarity [3] [10]. Unlike some anti-PD-1 antibodies (e.g., camrelizumab) that target N-linked glycosylation sites, pembrolizumab's binding is glycosylation-independent, focusing instead on the protein backbone epitope [10].

Intracellular Signaling Cascades Altered by PD-1 Blockade

Pembrolizumab-mediated PD-1 blockade fundamentally reverses the immunosuppressive signaling cascade initiated by PD-L1/PD-1 engagement. The natural PD-1 signaling pathway depends on two cytoplasmic motifs: the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM). Upon PD-L1 binding, PD-1 becomes phosphorylated at the ITSM tyrosine residue (Tyr248 in humans), creating a docking site for the Src homology 2 (SH2) domain-containing phosphatases SHP-1 and SHP-2. SHP-2 recruitment is particularly critical, occurring with higher affinity to the phosphorylated ITSM [1] [7].

Recruited SHP-2 initiates a deactivation cascade:

  • Dephosphorylation of TCR proximal kinases: ZAP70 and CD3ζ phosphorylation diminished, impairing TCR signal transduction
  • PI3K/Akt pathway inhibition: Reduced Akt phosphorylation decreases glycolytic metabolism and survival signals
  • Ras/MAPK pathway suppression: ERK activation impaired, limiting T-cell proliferation
  • Transcriptional regulation: NFAT, AP-1, and NF-κB activity reduced, decreasing IL-2 production

Pembrolizumab interrupts this cascade at its origin. By preventing PD-L1 engagement, pembrolizumab maintains ZAP70 phosphorylation and preserves the CD28 costimulatory signal. CD28 signaling integrity is particularly crucial, as research indicates PD-1 primarily inhibits T-cell activation through SHP-2-mediated dephosphorylation of CD28 rather than direct TCR disruption [1] [6]. The functional consequences within the tumor microenvironment include:

  • Increased effector T-cell (Teff) infiltration and proliferation
  • Elevated IFN-γ and TNF-α production by tumor-infiltrating CD8+ T cells
  • Improved Teff/Treg ratios (from 1:1 to >5:1 in responsive tumors)
  • Reduced myeloid-derived suppressor cell (MDSC) suppression
  • Restoration of cytotoxic granule release (perforin, granzyme B)

Table 2: Key Signaling Molecules Affected by PD-1 Blockade

Signaling NodeNormal PD-1 FunctionEffect of PembrolizumabFunctional Outcome
SHP-2Recruited to p-ITSM; activatedRecruitment blockedPreserved TCR/CD28 signaling
ZAP70Dephosphorylated; inactivatedPhosphorylation maintainedEnhanced TCR signal transduction
CD28Dephosphorylated; costimulation lostPhosphorylation preservedSustained T-cell coactivation
AktPhosphorylation reducedNormal activation restoredImproved T-cell metabolism/survival
ERKActivation suppressedSignaling flux normalizedIncreased T-cell proliferation
IL-2Transcription reducedProduction enhancedT-cell clonal expansion

Comparative Analysis of IgG4 Isotype Engineering for Immune Checkpoint Inhibition

Pembrolizumab belongs to the IgG4κ subclass (IgG4, kappa light chain), a strategic selection for checkpoint blockade therapeutics due to its unique biophysical properties. Natural IgG4 antibodies exhibit dynamic Fab-arm exchange in vivo, where half-molecules dissociate and reassemble with unrelated IgG4 molecules, creating bispecific antibodies. While this poses challenges for therapeutic consistency, pembrolizumab incorporates the S228P mutation (Ser228→Pro in the hinge region) that stabilizes the core hinge sequence and prevents Fab-arm exchange while retaining the desirable Fc characteristics [3] [10].

The IgG4 Fc domain possesses intrinsically low affinity for activating Fcγ receptors (FcγRI, FcγRIIa/c, FcγRIII) compared to IgG1. This characteristic minimizes antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) against T cells expressing PD-1—a critical consideration since PD-1+ tumor-infiltrating lymphocytes are the intended therapeutic target rather than entities to be eliminated. Comparative studies demonstrate that IgG1-based anti-PD-1 antibodies would deplete PD-1+ immune cells through Fc-mediated effector functions, potentially counteracting therapeutic efficacy [3].

Engineering extends beyond hinge stabilization:

  • P329G mutation (present in some anti-PD-L1 antibodies but not pembrolizumab) further reduces FcγR binding
  • Selective removal of fucose residues (not applied to pembrolizumab) enhances FcRn binding for half-life extension
  • CH3 domain stabilization prevents half-antibody formation

The table below contrasts pembrolizumab's IgG4 engineering with other antibody formats:

Table 3: Isotype Engineering Strategies in PD-1/PD-L1 Therapeutics

Antibody (Target)Isotype/FormatKey MutationsFc Effector FunctionRationale
Pembrolizumab (PD-1)IgG4κS228P (hinge)Minimized ADCC/ADCPProtect PD-1+ T cells from elimination
Nivolumab (PD-1)IgG4κS228P (hinge)Minimized ADCC/ADCPProtect PD-1+ T cells from elimination
Avelumab (PD-L1)IgG1None (wild-type)Active ADCCEliminate PD-L1+ tumor cells
Atezolizumab (PD-L1)IgG1N298A, K322AReduced C1q/FcγR bindingMinimize macrophage-mediated T-cell depletion
Envafolimab (PD-L1)Single-domain (VHH)N/ANo Fc regionAvoid Fc-mediated effects entirely

Unlike PD-L1-directed antibodies (e.g., avelumab - IgG1) where Fc effector function might contribute to tumor cell elimination, PD-1-targeted antibodies prioritize Fc silencing to preserve immune cells. Pembrolizumab's engineered IgG4 framework thus represents an optimal balance: sufficient serum half-life (∼22 days in humans) without unintended depletion of the very T cells it aims to reactivate [3] [10]. This isotype selection profoundly influences pharmacodynamics, as evidenced by the minimal depletion of PD-1+ T cells in pembrolizumab-treated patients compared to IgG1-based alternatives.

Properties

Product Name

Lambrolizumab

IUPAC Name

1-butyl-4-propylpiperazine;ethane;1-[hex-5-enyl(2-methyltetradecyl)amino]tetradecan-2-ol;3-[2-methylhexadeca-8,10-dienyl(2-methylhexadeca-9,11-dienyl)amino]propane-1-thiol

Molecular Formula

C85H170N4OS

Molecular Weight

1296.4 g/mol

InChI

InChI=1S/C37H69NS.C35H71NO.C11H24N2.C2H6/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-36(3)34-38(32-29-33-39)35-37(4)31-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-8-11-14-16-18-20-22-24-26-29-34(4)32-36(31-28-13-10-7-3)33-35(37)30-27-25-23-21-19-17-15-12-9-6-2;1-3-5-7-13-10-8-12(6-4-2)9-11-13;1-2/h11,13-18,20,36-37,39H,5-10,12,19,21-35H2,1-4H3;7,34-35,37H,3,5-6,8-33H2,1-2,4H3;3-11H2,1-2H3;1-2H3

InChI Key

AMOIBCKFWIUEKF-UHFFFAOYSA-N

Canonical SMILES

CC.CCCCCCCCCCCCC(C)CN(CCCCC=C)CC(CCCCCCCCCCCC)O.CCCCCC=CC=CCCCCCC(C)CN(CCCS)CC(C)CCCCCCC=CC=CCCCC.CCCCN1CCN(CC1)CCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.